BenchChemオンラインストアへようこそ!

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride

urea transporter inhibitor regiochemistry structure-activity relationship

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is a synthetic small molecule belonging to the piperidinyl urea class. Its structure comprises a piperidine ring linked via a methylene bridge to a methyl-substituted urea moiety, supplied as the hydrochloride salt (molecular formula C₈H₁₈ClN₃O, MW 207.7 g/mol).

Molecular Formula C8H18ClN3O
Molecular Weight 207.7 g/mol
CAS No. 2060024-20-4
Cat. No. B1435915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride
CAS2060024-20-4
Molecular FormulaC8H18ClN3O
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1CCCCN1.Cl
InChIInChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H
InChIKeyVHISPKXXOAGMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride (CAS 2060024-20-4): Chemical Identity & Procurement Baseline


3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is a synthetic small molecule belonging to the piperidinyl urea class. Its structure comprises a piperidine ring linked via a methylene bridge to a methyl-substituted urea moiety, supplied as the hydrochloride salt (molecular formula C₈H₁₈ClN₃O, MW 207.7 g/mol) . The free base form carries CAS 1558289-80-7 . This compound is recognized as a versatile small molecule scaffold and a research chemical building block [1], structurally related to a series of urea transporter (UT) inhibitors identified in high-throughput screens [2].

Why 3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride Cannot Be Replaced by Generic Piperidine-Urea Analogs


Piperidine-urea derivatives represent a therapeutically relevant chemotype explored for diverse targets including urea transporters (UTs), soluble epoxide hydrolase (sEH), and tankyrases [1][2]. Within UT-A1 inhibitor programs, systematic structure-activity relationship (SAR) analysis of over 400 analogs revealed that minor structural modifications—such as the presence or absence of a methyl group on the urea nitrogen, the position of the piperidine linkage (2-ylmethyl vs. 3-ylmethyl), and the choice of salt form—produce distinct IC₅₀ values and selectivity profiles against UT-A1 versus UT-B [1]. Consequently, substituting this specific 2-ylmethyl regioisomer or its hydrochloride salt with a closely related analog risks introducing uncontrolled variables in potency, selectivity, and physicochemical behavior, undermining experimental reproducibility and data integrity.

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride: Quantified Differentiation Evidence Against Closest Comparators


3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride Regiochemical Differentiation Against 3-Piperidinylmethyl Isomer

The target compound features a piperidin-2-ylmethyl linkage, which distinguishes it from the regioisomeric 3-Methyl-1-[(piperidin-3-yl)methyl]urea (CAS 1545161-32-7) . In the class-level SAR of piperidine urea UT-A1 inhibitors reported by Esteva-Font et al. (2013), the positional attachment of the piperidine ring to the urea scaffold is a critical determinant of inhibitor potency; all active Class A inhibitors in that study utilize a piperidine ring connected via a methylene bridge at the 2-position (or a thiomorpholine replacement), with UT-A1 IC₅₀ values ranging from 3.3 to 25 µM depending on additional aromatic substitution [1]. The 3-ylmethyl isomer represents a distinct chemical space with no reported UT-A1 inhibitory data, meaning its activity cannot be assumed equivalent.

urea transporter inhibitor regiochemistry structure-activity relationship

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride Scaffold Minimalism Versus Substituted Class A UT-A1 Inhibitors

The target compound represents the minimal N-methyl urea core of the Class A UT-A1 inhibitor series described by Esteva-Font et al. (2013), lacking the R3 aromatic (aniline) substituent present in all characterized active analogs such as UTA1inh-A1 (UT-A1 IC₅₀ 3.3 µM, UT-B IC₅₀ 16 µM) and UTA1inh-A4 (UT-A1 IC₅₀ 3.8 µM, UT-B IC₅₀ 20 µM) [1]. While the substituted analogs achieve low micromolar potency through additional hydrophobic contacts conferred by their aniline moieties, the unsubstituted scaffold serves as the baseline reference point from which all potency gains are measured. This minimal scaffold is appropriate for fragment-based screening, linker elaboration, and use as a negative control in target engagement assays where the full pharmacophore is required for activity.

fragment-based drug discovery urea transporter scaffold

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride Salt Form Advantage for Aqueous Solubility and Handling

The target compound is supplied as the hydrochloride salt (C₈H₁₈ClN₃O, MW 207.7 g/mol) , in contrast to the free base form (C₈H₁₇N₃O, MW 171.24 g/mol, CAS 1558289-80-7) . Piperidine-containing compounds typically exhibit improved aqueous solubility and dissolution rates in their protonated salt forms due to ionization of the basic nitrogen, which is a well-established principle in pharmaceutical salt selection [1]. The hydrochloride salt is the most common form for biological assay preparation, ensuring consistent protonation state and counterion identity across experiments.

salt form hydrochloride aqueous solubility formulation

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride N-Methyl Substitution Profile Differentiates It from Unsubstituted Urea Analogs

The target compound bears a single N-methyl substituent on the urea nitrogen distal to the piperidine ring (SMILES: CNC(=O)NCC1CCCCN1) [1]. This differentiates it from related compounds such as (piperidin-2-ylmethyl)urea hydrochloride (CAS not identified, unsubstituted urea) and 1-phenyl-3-(piperidin-2-ylmethyl)urea (phenyl-substituted analog) . In the Class A UT-A1 inhibitor SAR reported by Esteva-Font et al. (2013), the R2 methyl substituent is a conserved feature across all active compounds (UTA1inh-A1 through A8), and its presence correlates with improved UT-A1/UT-B selectivity compared to unsubstituted analogs; for instance, UTA1inh-A2 (R2 = H) shows reduced selectivity (UT-A1 IC₅₀ 5.3 µM, UT-B IC₅₀ >50 µM) compared to methyl-bearing UTA1inh-A1 (UT-A1 IC₅₀ 3.3 µM, UT-B IC₅₀ 16 µM), suggesting that the N-methyl group modulates both potency and selectivity profiles [2].

N-methylation urea transporter metabolic stability SAR

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride: High-Impact Research and Procurement Application Scenarios


Fragment-Based Drug Discovery (FBDD) for Urea Transporter Inhibitors

This compound serves as the minimal pharmacophoric core of the Class A urea transporter UT-A1 inhibitor series [1]. Fragment-based screening campaigns can use this scaffold as a starting point for structure-guided elaboration. Its low molecular weight (207.7 g/mol) and high ligand efficiency potential make it suitable for fragment library inclusion. Researchers can systematically append R3 aromatic groups (e.g., 4-EtO-aniline, 3-MeS-aniline) to explore potency gains from hydrophobic contacts, using the IC₅₀ values of UTA1inh-A1 (3.3 µM) and UTA1inh-A4 (3.8 µM) as benchmarks for fragment growth success [1].

Regiochemical Selectivity Profiling in Piperidine Urea SAR Studies

The piperidin-2-ylmethyl linkage defines a specific regioisomer within the piperidine urea family. Comparative studies against the 3-ylmethyl isomer (CAS 1545161-32-7) can elucidate the impact of piperidine attachment geometry on target binding, pharmacokinetics, and off-target profiles. The Class A inhibitor literature demonstrates that only the 2-ylmethyl (or thiomorpholine) geometry yields active UT-A1 inhibitors in the micromolar range [1], making this regioisomer essential for positive control experiments in SAR campaigns.

Negative Control for UT-A1 Pharmacophore Dependency Studies

Because the target compound lacks the R3 aromatic substituent required for full UT-A1 inhibitory potency (as evidenced by the Class A SAR data where all active compounds carry an aniline or substituted aniline at R3) [1], it can function as a negative control in cellular assays designed to confirm on-target, pharmacophore-dependent UT-A1 inhibition. At equivalent concentrations to active analogs like UTA1inh-A1, the minimal scaffold is predicted to show substantially reduced or absent inhibition, providing a critical experimental control for target engagement studies.

Salt Form Standardization in UT Inhibitor Bioassay Protocols

The hydrochloride salt form ensures consistent protonation of the piperidine nitrogen, which is critical for reproducible aqueous solubility and bioassay performance . In UT-A1 inhibitor screening protocols utilizing MDCK cells expressing UT-A1 and YFP-H148Q/V163S fluorescence reporters [1], the hydrochloride salt eliminates variability introduced by differential free base protonation in assay media, supporting inter-laboratory reproducibility and dose-response data quality.

Quote Request

Request a Quote for 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.